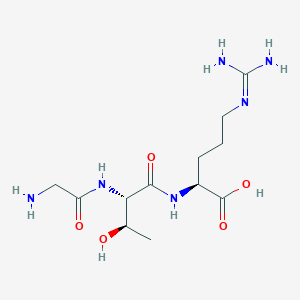

L-Arginine, glycyl-L-threonyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

824948-22-3 |

|---|---|

Molecular Formula |

C12H24N6O5 |

Molecular Weight |

332.36 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C12H24N6O5/c1-6(19)9(18-8(20)5-13)10(21)17-7(11(22)23)3-2-4-16-12(14)15/h6-7,9,19H,2-5,13H2,1H3,(H,17,21)(H,18,20)(H,22,23)(H4,14,15,16)/t6-,7+,9+/m1/s1 |

InChI Key |

YXTFLTJYLIAZQG-FJXKBIBVSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN)O |

Origin of Product |

United States |

Advanced Methodologies for Glycyl L Threonyl L Arginine Synthesis

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the sequential assembly of amino acids on a solid support. This approach simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. peptide.com

Resin Types and Linkers: For the synthesis of a peptide with a C-terminal carboxylic acid, Wang resin is a standard choice. rapp-polymere.com This resin features a p-alkoxybenzyl alcohol linker that is cleaved by strong acids like trifluoroacetic acid (TFA) to release the final peptide. rapp-polymere.comiris-biotech.de Merrifield resins, which are chloromethylated polystyrene, are also utilized, particularly in Boc-based strategies, and require cleavage with strong acids like hydrofluoric acid (HF). peptide.com

Loading Capacity: The loading of the resin, defined as the amount of the first amino acid attached per gram of resin (mmol/g), is a crucial parameter. Low-loading resins (e.g., 0.25-0.40 mmol/g) are often preferred for the synthesis of longer or more complex peptides as they can help to minimize interchain interactions and aggregation. cem.combiotage.com High-loading resins, while offering the potential for a larger scale of synthesis, may negatively impact the purity of the crude product. biotage.com Pre-loaded resins, such as Fmoc-Arg(Pbf)-Wang resin, are commercially available and offer convenience by saving time and reagents. cem.commesalabs.com

The selection of an appropriate resin and loading level is a balance between desired yield and the potential for side reactions and aggregation during chain elongation.

The temporary protection of the α-amino group of each incoming amino acid is fundamental to prevent uncontrolled polymerization. peptide.com The two most dominant strategies in SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries. americanpeptidesociety.org

The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.deamericanpeptidesociety.org This mild deprotection condition is a significant advantage of the Fmoc strategy. americanpeptidesociety.org In contrast, the Boc group is acid-labile and requires treatment with a strong acid, such as TFA, for its removal. americanpeptidesociety.org The final cleavage of the peptide from the resin in Boc chemistry often necessitates the use of hazardous reagents like HF. iris-biotech.de

| Feature | Fmoc Chemistry | Boc Chemistry |

|---|---|---|

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) iris-biotech.de | Acid-labile (e.g., TFA) americanpeptidesociety.org |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) peptide.com | Acid-labile (e.g., Bzl, Tos, NO2) peptide.com |

| Final Cleavage | Strong acid (e.g., TFA) iris-biotech.de | Strong acid (e.g., HF, TFMSA) peptide.comchempep.com |

| Advantages | Mild deprotection conditions, compatibility with automated synthesis. americanpeptidesociety.org | Can be advantageous for sequences prone to racemization under basic conditions. americanpeptidesociety.org |

| Disadvantages | Potential for diketopiperazine formation, especially with C-terminal proline or cysteine. iris-biotech.de | Requires harsh and hazardous cleavage reagents. iris-biotech.de |

The formation of the peptide bond between two amino acids is a critical step that requires the activation of the carboxylic acid group of the incoming amino acid. nih.gov A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization. bachem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classical activators. nih.govpeptide.com DIC is more suitable for SPPS as the urea (B33335) byproduct is soluble. peptide.com Carbodiimide activation is often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents that lead to rapid reaction times. nih.govbachem.com These reagents are typically used with a base such as N,N-diisopropylethylamine (DIEA). bachem.com For the potentially challenging coupling of Glycine (B1666218) to Threonine and Threonine to Arginine, the use of a high-efficiency onium salt reagent would be beneficial to ensure complete reaction and avoid the formation of deletion sequences.

The choice of coupling reagent and conditions, including the solvent and the use of additives, can significantly impact the efficiency of peptide bond formation and the purity of the final tripeptide.

To prevent unwanted side reactions, the reactive side chains of amino acids must be protected with groups that are stable during the peptide chain elongation but can be removed during the final cleavage step. peptide.com

Glycine: As the side chain of glycine is a hydrogen atom, it does not require protection.

L-Threonine: The hydroxyl group of threonine is typically protected to prevent O-acylation during coupling. acs.org In Fmoc chemistry, a tert-butyl (tBu) ether is a common protecting group for the threonine side chain. iris-biotech.depeptide.com This group is cleaved by TFA during the final deprotection step. iris-biotech.de In Boc chemistry, a benzyl (B1604629) (Bzl) ether is often used. peptide.com

L-Arginine: The guanidinium (B1211019) group of arginine is strongly basic and requires robust protection. In Fmoc SPPS, common protecting groups for the arginine side chain include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). peptide.com Pbf is widely used due to its relative ease of cleavage with TFA. rsc.org In Boc chemistry, the Tosyl (Tos) or Nitro (NO2) groups are frequently employed. peptide.com While the NO2 group can be prone to side reactions during HF cleavage, it has been revisited as a viable protecting group that can prevent δ-lactam formation. peptide.comnih.gov

| Amino Acid | Fmoc Chemistry Side-Chain Protection | Boc Chemistry Side-Chain Protection |

|---|---|---|

| Glycine | None | None |

| L-Threonine | tert-butyl (tBu) peptide.com | Benzyl (Bzl) peptide.com |

| L-Arginine | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) rsc.org | Tosyl (Tos) peptide.com or Nitro (NO2) peptide.com |

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and the side-chain protecting groups must be removed. This is typically achieved in a single step by treating the resin with a strong acid. csic.es In Fmoc chemistry, a cleavage cocktail containing TFA along with scavengers such as water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DTT) is commonly used to quench reactive cationic species generated during deprotection and prevent side reactions. csic.es

Following cleavage, the crude peptide is precipitated with a cold ether, collected by centrifugation, and then purified. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used technique for the purification of synthetic peptides. nih.govhplc.eu The peptide is separated from impurities based on its hydrophobicity, allowing for the isolation of the desired Gly-Thr-Arg tripeptide with high purity. The identity and purity of the final product are then confirmed by analytical techniques such as mass spectrometry and analytical HPLC.

Selective Side-Chain Protection Schemes for Glycine, L-Threonine, and L-Arginine

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a valuable methodology, particularly for the large-scale production of peptides. thaiscience.info In this approach, the peptide is synthesized in solution, and the product is purified after each step. ekb.eg

The synthesis of Gly-Thr-Arg in solution would involve the stepwise coupling of protected amino acid derivatives. For instance, protected L-Threonine could be coupled to protected L-Arginine, followed by purification of the dipeptide. Then, after deprotection of the N-terminus of the dipeptide, protected Glycine would be coupled to form the protected tripeptide. Finally, all protecting groups would be removed to yield the target molecule.

This method requires careful planning of the protecting group strategy to ensure that only the desired peptide bonds are formed. It often involves the use of orthogonal protecting groups that can be removed under different conditions. While more labor-intensive due to the purification required at each step, solution-phase synthesis can offer advantages in terms of scalability and the ability to characterize intermediates.

Directed Assembly of Glycyl-L-threonyl-L-arginine Fragments

Directed assembly, most prominently represented by Solid-Phase Peptide Synthesis (SPPS), is a cornerstone of modern peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. For Glycyl-L-threonyl-L-arginine, the synthesis would typically proceed in a C-terminal to N-terminal direction.

The process begins with the anchoring of the first amino acid, L-arginine, to the resin. The side chain of arginine, with its reactive guanidino group, and its α-amino group must be protected. A common strategy is Fmoc-based SPPS, where the N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the arginine side chain is protected by an acid-labile group like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

The synthesis cycle involves:

Deprotection: The Fmoc group of the resin-bound arginine is removed, typically with a piperidine solution, to expose the free amino group.

Coupling: The next amino acid, Fmoc-L-threonyl-OH, is activated using a coupling reagent (e.g., HBTU/DIPEA) and added to the resin to form the Thr-Arg peptide bond. The hydroxyl group of threonine is usually protected with an acid-labile group like tert-butyl (tBu).

Washing: The resin is thoroughly washed to remove excess reagents and by-products.

This cycle is repeated for the final amino acid, Fmoc-glycyl-OH. Upon completion of the sequence, the fully assembled, protected tripeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA).

Application of Convergent and Segment Condensation Methods

Convergent synthesis offers an alternative to the stepwise linear approach of SPPS. google.com In this strategy, smaller, protected peptide fragments are synthesized independently and then coupled together to form the final, larger peptide. aiu.edu For Gly-Thr-Arg, a convergent approach could involve two primary routes:

Route A: Synthesis of the dipeptide fragment Gly-Thr, followed by its coupling to the protected L-arginine residue.

Route B: Synthesis of the dipeptide fragment Thr-Arg, followed by its coupling to the protected Glycine.

This method is particularly advantageous for larger peptides as it allows for the purification of intermediate fragments, potentially leading to a purer final product. google.com The key challenge in segment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment during the coupling step. To mitigate this, coupling is often performed at a glycine residue or by using advanced coupling reagents that suppress racemization. Solution-phase synthesis is often employed for preparing the fragments, which are then combined. mdpi.com

Chemoenzymatic and Enzymatic Synthesis of Oligopeptides

Harnessing the specificity and efficiency of enzymes provides a powerful set of tools for peptide synthesis, often under mild, environmentally friendly conditions. nih.gov These methods can overcome some of the challenges associated with purely chemical synthesis, such as the need for extensive protecting group strategies.

Utilization of Engineered Proteases for Directed Peptide Ligation

While proteases naturally catalyze the hydrolysis (breaking) of peptide bonds, they can be engineered to favor the reverse reaction: peptide ligation. nih.gov This is achieved by modifying the enzyme's structure and controlling reaction conditions to favor aminolysis over hydrolysis. mdpi.com This process can be under either thermodynamic or kinetic control. uva.nl

Enzymes like subtiligase and trypsiligase, which are engineered variants of subtilisin and trypsin, respectively, have proven effective as peptide ligases. mdpi.comnih.gov For the synthesis of Gly-Thr-Arg, a kinetically controlled approach could involve the enzymatic coupling of a Gly-Thr-ester (the donor) with L-arginine (the acceptor). The enzyme's specificity ensures the formation of the correct peptide bond without affecting side chains, thus eliminating the need for protecting groups on the arginine and threonine side chains. nih.gov

| Synthesis Strategy | Key Advantages | Key Challenges |

| Directed Assembly (SPPS) | Automation, speed, high yields for short peptides. | Accumulation of impurities, use of harsh chemicals for cleavage. |

| Convergent Synthesis | Higher purity of final product, easier synthesis of long peptides. google.com | Racemization risk during fragment coupling, solubility issues with protected fragments. uodiyala.edu.iq |

| Engineered Proteases | High specificity, no need for side-chain protection, mild reaction conditions. nih.gov | Limited substrate scope for some enzymes, potential for product hydrolysis. nih.gov |

| NRPS-based Synthesis | High efficiency and specificity, incorporation of non-standard amino acids. mdpi.com | Complex enzyme system, requires specialized biological machinery. nih.gov |

Nonribosomal Peptide Synthetase (NRPS) Domains for Amino Acid Activation and Condensation

In nature, many bioactive peptides are synthesized by large, modular enzyme complexes called Nonribosomal Peptide Synthetases (NRPSs). mdpi.com These enzymatic assembly lines offer a blueprint for the biosynthesis of specific oligopeptides. An NRPS system for producing Gly-Thr-Arg would be composed of three modules, one for each amino acid. acs.org

Each module contains a set of core domains:

Adenylation (A) Domain: This domain selects and activates a specific amino acid (Glycine, Threonine, or Arginine) using ATP, forming an aminoacyl-AMP intermediate. mdpi.comrsc.org

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then covalently attached to a 4'-phosphopantetheine (B1211885) (Ppant) arm on the T domain. nih.gov

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond. It transfers the growing peptide chain from the T domain of the upstream module to the amino group of the amino acid on the T domain of the current module. nih.govoup.com

In the final module, a Thioesterase (TE) domain is typically present to cleave the completed Gly-Thr-Arg peptide from the NRPS assembly line. nih.gov While reconstructing a full NRPS system in vitro is challenging, understanding its domains allows for their use in chemoenzymatic and synthetic biology approaches.

Bio-Inspired Synthesis of Glycyl-L-threonyl-L-arginine Mimics

Bio-inspired synthesis aims to create molecules that mimic the structure and function of natural peptides. A mimic of Gly-Thr-Arg might retain key functional groups while having a modified backbone to enhance stability or other properties. For instance, the hydroxyl group of threonine is a key feature for hydrogen bonding. A bio-inspired mimic could replicate this functionality using a different molecular scaffold.

Research into threonine-based antifreeze protein mimics has led to the development of polymers like poly(2-hydroxypropyl methacrylamide) (pHPMA), which synthetically replicates the hydroxyl and methyl groups of threonine's side chain. scispace.com A similar approach could be used to design a polymer or peptidomimetic that presents the hydroxyl functionality of threonine and the basic guanidinium group of arginine in a specific spatial arrangement, thereby mimicking the chemical signature of Gly-Thr-Arg.

Novel Synthetic Strategies and Methodological Advancements

The field of peptide synthesis is continuously evolving, with novel strategies focused on improving efficiency, sustainability, and the ability to create complex structures. For a tripeptide like Gly-Thr-Arg, these advancements could include:

Flow Chemistry: Performing SPPS in continuous flow reactors can enhance coupling efficiency, reduce reaction times, and allow for easier automation and scale-up.

Novel Ligation Chemistries: Development of new chemical ligation methods beyond the well-established native chemical ligation (NCL) allows for the coupling of unprotected peptide fragments at various junctions, not just at N-terminal cysteine residues. acs.org

Enzymatic Precursor Synthesis: Enzymes can be used to synthesize key precursors, such as non-canonical amino acids or activated esters, which are then used in subsequent chemical synthesis steps, combining the best of both enzymatic and chemical approaches. brieflands.comresearchgate.net

Click Chemistry: The use of highly efficient and specific click reactions, such as the copper-catalyzed alkyne-azide cycloaddition (CuAAC), can be used to create peptidomimetics or to conjugate the Gly-Thr-Arg peptide to other molecules. researchgate.net

These advanced methodologies provide a diverse toolbox for the precise and efficient synthesis of Glycyl-L-threonyl-L-arginine and its analogs for research purposes.

Elucidation of Biosynthetic Pathways for Glycyl L Threonyl L Arginine Constituents

Nonribosomal Peptide Synthetase (NRPS) Systems and Modules

Nonribosomal peptide synthetases (NRPSs) are large, modular mega-enzymes that bacteria and fungi utilize to produce a vast array of peptide-based natural products, independent of the ribosomal machinery. ebi.ac.uknih.gov These enzymes function as intricate assembly lines, where each module is responsible for the incorporation of a single amino acid into the growing peptide chain. ebi.ac.ukpnas.org

A minimal NRPS elongation module is typically composed of three core domains: an adenylation (A) domain, a peptidyl carrier protein (PCP) or thiolation (T) domain, and a condensation (C) domain. mdpi.comscispace.com The A-domain is the "gatekeeper" of the process, selecting a specific amino acid and activating it through the hydrolysis of ATP to form an aminoacyl-adenylate intermediate. scispace.comrsc.org This activated amino acid is then covalently tethered to the phosphopantetheine (Ppant) arm of the adjacent PCP domain, which shuttles the substrate between the catalytic sites of the module. mdpi.comrsc.org Finally, the C-domain catalyzes the formation of a peptide bond between the upstream, peptide-loaded PCP domain and the downstream, aminoacyl-loaded PCP domain. nih.govpnas.org The sequence of modules along the NRPS enzyme dictates the primary sequence of the final peptide product. mdpi.com

Structural and Functional Analysis of Glycine-Activating Adenylation (A) Domains

The adenylation (A) domains of NRPS are pivotal for substrate specificity, and those that activate glycine (B1666218), the simplest amino acid, possess distinct structural features to ensure fidelity. A prime example is the AlmE A-domain from Vibrio cholerae, which activates glycine for the modification of lipopolysaccharides. nih.gov

Structural analyses of glycine-activating A-domains reveal a highly selective binding pocket. Key residues mediate the activation reaction; for instance, in AlmE, the conserved residues D247 and K452 coordinate with the glycyl amine and carbonyl groups, respectively. nih.gov The pocket's architecture is tailored to accommodate glycine while sterically excluding larger amino acids. Residues such as L248 and C316 in AlmE are positioned near the Cα of the bound glycine, which is thought to create steric hindrance that discourages the binding of D-amino acids or L-α-amino acids with side chains. nih.gov Molecular docking simulations have also identified glycine as a potential substrate for certain A-domains due to its lack of a side chain, which allows for easy entry into the binding pocket. scispace.com

| Feature | Description | Key Residues (example: AlmE) |

| Substrate Coordination | Interaction with the amine and carbonyl groups of glycine. | D247, K452, G341, I347 |

| Steric Hindrance | Prevention of binding of larger amino acids. | L248, C316 |

| Binding Pocket | Shaped to selectively accommodate the small size of glycine. | - |

Threonine-Specific A-Domain Characteristics and Substrate Recognition

The specific incorporation of L-threonine into a nonribosomal peptide is governed by the precise molecular recognition capabilities of the corresponding A-domain. Many threonine-activating A-domains exhibit high substrate specificity. nih.gov For example, the PvdD enzyme from Pseudomonas aeruginosa, involved in pyoverdine biosynthesis, demonstrates a strong preference for L-threonine over other amino acids. nih.gov

The basis for this high specificity can be understood through structural modeling of the A-domain's active site. In the case of PvdD, a critical interaction is predicted to occur between the hydroxyl group of the threonine side chain and a nitrogen atom in the side chain of a histidine residue (H806) within the binding pocket. nih.gov This specific hydrogen bond, along with other interactions that stabilize the amino and carboxyl groups of the substrate, serves as a key determinant for substrate selection, ensuring the preferential activation of L-threonine. nih.gov The web server NRPSpredictor2, which uses machine learning to predict A-domain specificity, also identifies a distinct signature for threonine-specific domains. oup.com

| Characteristic | Mechanism | Example Residue (PvdD model) |

| High Substrate Specificity | Preferential activation of L-threonine. | - |

| Side Chain Recognition | Hydrogen bonding with the hydroxyl group of the threonine side chain. | H806 |

| Active Site Stabilization | Hydrogen bonds stabilizing the amino and carboxyl groups. | - |

Arginine-Specific A-Domain Features and Activation Mechanisms

The activation of the basic amino acid L-arginine by an A-domain is a crucial step in the biosynthesis of arginine-containing nonribosomal peptides. Biochemical characterization of A-domains from various NRPS pathways has confirmed their ability to specifically recognize and activate L-arginine.

An example is the A1 domain from the NRPS module CpbI, which is involved in the biosynthesis of the antibiotic cephabacin in Lysobacter lactamgenus. oup.com In vitro ATP-PPi exchange assays, a standard method for measuring amino acid activation, have demonstrated that the recombinant A1 domain effectively activates L-arginine. oup.com This specificity is encoded by the unique sequence and structure of the A-domain's substrate-binding pocket, which is lined with residues capable of forming favorable interactions with the large and positively charged guanidinium (B1211019) group of the arginine side chain. While detailed crystal structures of an arginine-specific A-domain complexed with its substrate are less common, the biochemical evidence unequivocally supports their role as highly specific selectors for L-arginine incorporation.

| A-Domain Example | Organism | Biosynthetic Pathway | Method of Characterization | Finding |

| A1 Domain (from CpbI) | Lysobacter lactamgenus | Cephabacin | ATP-PPi Exchange Assay | Effective activation of L-arginine. oup.com |

Role of Condensation (C) Domains in Gly-Thr and Thr-Arg Bond Formation

The condensation (C) domain is the catalytic core of the NRPS module, responsible for peptide bond formation. nih.govpnas.org It catalyzes the nucleophilic attack of the α-amino group of the downstream, acceptor aminoacyl-PCP on the thioester carbonyl of the upstream, donor peptidyl-PCP. nih.gov This reaction elongates the peptide chain by one residue. Structurally, C-domains possess a conserved HHxxxDG motif, which is essential for their catalytic activity. nih.gov

While A-domains are the primary determinants of substrate incorporation, C-domains are not merely passive catalysts. They play a crucial role in substrate gating, ensuring that the aminoacyl thioester presented by the PCP domain is in the correct modification state before catalysis occurs. nih.gov There are different subtypes of C-domains, such as LCL-domains that link two L-amino acids and DCL-domains that link a D-aminoacyl donor to an L-aminoacyl acceptor. ebi.ac.uk

Strategies for Directed Biosynthesis and Metabolic Engineering of NRPS Pathways

The modular nature of NRPSs makes them attractive targets for metabolic engineering and synthetic biology, with the goal of producing novel peptide derivatives. researchgate.net Several strategies have been developed to re-engineer these biosynthetic pathways:

Precursor-Directed Biosynthesis : This approach involves feeding the producing organism with synthetic analogues of the natural amino acid precursors. The inherent promiscuity of some A-domains allows for the incorporation of these analogues into the final peptide product. researchgate.net

Domain and Module Swapping : A more rational design approach involves replacing entire A-domains, C-domains, or even complete modules within an NRPS assembly line to alter the sequence of the resulting peptide. researchgate.net

Pathway Reconstitution : The entire NRPS gene cluster can be expressed in a heterologous host, such as E. coli, which is more amenable to genetic manipulation. sci-hub.senih.gov This allows for easier engineering of the pathway.

Metabolic Flux Rebalancing : Engineering the primary metabolism of the host organism can increase the intracellular pools of precursor amino acids, thereby boosting the yield of the desired nonribosomal peptide. sci-hub.senih.gov This can involve overexpressing rate-limiting enzymes or deleting competing metabolic pathways. nih.gov

Enzyme Engineering : Techniques like directed evolution and structure-based mutagenesis can be used to alter the substrate specificity of A-domains or improve the catalytic efficiency of C-domains. pnnl.gov

De Novo Biosynthesis of L-Arginine

L-arginine, a semi-essential amino acid, is supplied through dietary intake, protein degradation, and de novo synthesis. nih.gov The primary pathway for de novo arginine synthesis differs between microorganisms and mammals.

In many microorganisms and plants, the synthesis of L-arginine begins with L-glutamate. researchgate.net The pathway involves a series of enzymatic steps, starting with the acetylation of glutamate (B1630785) by N-acetylglutamate synthase (NAGS), which is often a key regulatory point subject to feedback inhibition by arginine. researchgate.net In some bacteria, this is followed by phosphorylation, reduction, transamination, and deacetylation to yield ornithine, which is then converted to citrulline and subsequently to arginine via the action of argininosuccinate (B1211890) synthetase and argininosuccinate lyase. d-nb.info

In mammals, de novo arginine synthesis is a multi-organ process, primarily involving the intestine and kidneys. researchgate.net L-glutamine from the diet is converted to L-citrulline in the enterocytes of the small intestine. researchgate.net This L-citrulline is then released into the bloodstream and taken up by the proximal tubular cells of the kidneys, where it is converted into L-arginine by the sequential action of argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL). nih.gov This intestinal-renal axis is the main source of endogenous arginine. nih.gov

Key Enzymes in the De Novo L-Arginine Synthesis Pathway

| Enzyme | Reaction | Location (Mammals) | Location (Microorganisms) |

| N-acetylglutamate synthase (NAGS) | Glutamate + Acetyl-CoA → N-acetylglutamate | - | Cytosol |

| Argininosuccinate Synthetase (ASS) | Citrulline + Aspartate + ATP → Argininosuccinate | Kidney (Proximal Tubules) | Cytosol |

| Argininosuccinate Lyase (ASL) | Argininosuccinate → L-Arginine + Fumarate | Kidney (Proximal Tubules) | Cytosol |

| Ornithine Carbamoyltransferase | Ornithine + Carbamoyl (B1232498) Phosphate (B84403) → Citrulline | Intestine (Enterocytes) | Cytosol |

Enzymology of the Arginine Biosynthesis Pathway in Model Organisms

The biosynthesis of L-arginine from L-glutamate is a well-conserved pathway in many organisms, including bacteria, archaea, and plants. ulb.beresearchgate.net In the model organism Escherichia coli, this process involves eight enzymatic steps, starting with the acetylation of glutamate. ulb.be This initial acetylation step is crucial as it prevents the spontaneous cyclization of glutamate derivatives, which would otherwise lead to the synthesis of proline. nih.gov

The classical pathway involves the following key enzymes:

N-acetylglutamate synthase (NAGS) : This enzyme, encoded by the argA gene in E. coli, catalyzes the first committed step of the pathway, the acetylation of L-glutamate. ulb.benih.gov However, recent research has revealed that NAGS is not universally present. In many bacteria and archaea, shorter proteins related to the Gcn5-related N-acetyltransferase family perform this function. nih.gov Some organisms, like Mycobacterium and Thermus species, have single-gene short NAGS, while others, such as those in the Alteromonas-Vibrio group, have a fusion protein where this function is combined with the last enzyme of the pathway, argininosuccinase. nih.gov

N-acetylglutamate kinase (NAGK) : This enzyme is a primary site of allosteric regulation in the pathway. nih.gov

N-acetylglutamyl-phosphate reductase

N-acetylornithine aminotransferase

N-acetylornithine deacetylase (ArgE) or Ornithine acetyltransferase (OAT) : These enzymes catalyze the formation of ornithine from N-acetylornithine. nih.gov In some bacteria, a bifunctional ornithine acetyltransferase can also be responsible for the initial glutamate acetylation. nih.gov

Ornithine transcarbamylase (OTC) : This enzyme converts ornithine to citrulline. nih.gov

Argininosuccinate synthetase (ASS) : This is the rate-limiting step in the conversion of citrulline to arginine. benthamopen.com

Argininosuccinate lyase (ASL) : This enzyme catalyzes the final step, producing arginine. nih.govbenthamopen.com

In plants, such as Arabidopsis, the enzymes for arginine biosynthesis are encoded by single genes, with the exception of N-acetylglutamate synthase (NAGS), which is encoded by two genes. nih.gov Most of these enzymes are located within the plastid. nih.gov

The following table summarizes the key enzymes in the arginine biosynthesis pathway in E. coli:

| Enzyme Name | Gene | Function |

| N-acetylglutamate synthase | argA | Acetylation of L-glutamate |

| N-acetylglutamate kinase | argB | Phosphorylation of N-acetylglutamate |

| N-acetylglutamyl-phosphate reductase | argC | Reduction of N-acetyl-gamma-glutamyl phosphate |

| N-acetylornithine aminotransferase | argD | Transamination to form N-acetylornithine |

| N-acetylornithine deacetylase | argE | Deacetylation to form ornithine |

| Ornithine transcarbamylase | argF or argI | Carbamoylation of ornithine to form citrulline |

| Argininosuccinate synthetase | argG | Condensation of citrulline and aspartate |

| Argininosuccinate lyase | argH | Cleavage of argininosuccinate to form arginine and fumarate |

Genetic Regulation of Arginine Biosynthetic Enzymes

The expression of the genes encoding the arginine biosynthetic enzymes is tightly regulated to match the cell's demand for this amino acid. oup.com In E. coli, the genes of the arginine biosynthetic pathway are dispersed throughout the chromosome but are all under the control of the argR gene product, which acts as a repressor. nih.govfrenoy.eu This system, where a single regulator controls a set of unlinked genes, is known as a regulon. nih.gov

The ArgR repressor protein, in the presence of the corepressor arginine, binds to specific operator regions in the promoter of the arg genes, inhibiting their transcription. ulb.be This feedback repression mechanism ensures that the cell does not overproduce arginine.

In addition to repression, the first enzyme of the pathway, N-acetylglutamate synthase (NAGS), is subject to feedback inhibition by arginine. ulb.be This allosteric regulation provides a rapid mechanism to control the metabolic flux into the pathway.

In some bacteria, such as Sinorhizobium meliloti, the expression of the arginine biosynthetic genes argB, argE, and argJ does not appear to be significantly affected by the presence of exogenous arginine or ornithine. microbiologyresearch.org Furthermore, in some marine gamma-proteobacteria, a fusion gene, argH(A), has been discovered, which combines the functions of the last enzyme of the pathway with an acetyltransferase, suggesting alternative regulatory strategies. bohrium.com

Intermediates and Branching Points in Arginine Metabolic Networks

The arginine biosynthetic pathway is interconnected with several other metabolic routes, creating important branch points.

Ornithine : This intermediate is not only a precursor for arginine but also for the synthesis of polyamines, such as putrescine. researchgate.net In some organisms, ornithine can also be a component of lipids and peptidoglycans. researchgate.net

Carbamoyl Phosphate : This intermediate, used in the conversion of ornithine to citrulline, is also a key precursor for pyrimidine (B1678525) nucleotide biosynthesis. ulb.benih.gov In E. coli, a single carbamoyl phosphate synthetase provides this molecule for both pathways. ulb.be The activity of this enzyme is regulated by a complex interplay of inhibitors (UMP) and activators (ornithine and IMP). researchgate.net

Glutamate : The starting material for arginine biosynthesis, glutamate, is a central metabolite involved in numerous amino acid and nitrogen metabolism pathways.

The catabolism of arginine can also feed back into the biosynthetic pathway. Arginase hydrolyzes arginine to ornithine and urea (B33335), making ornithine available for various metabolic purposes. researchgate.net In Neurospora crassa, ornithine has been found to be a strong inhibitor of arginase, preventing the wasteful breakdown of endogenously synthesized arginine. asm.org

Biosynthetic Routes for Glycine and L-Threonine

Glycine Biosynthesis:

Glycine is a non-essential amino acid, meaning it can be synthesized by the body. wikipedia.org The primary pathway for glycine biosynthesis in most organisms starts with the amino acid L-serine. ucla.edunih.gov

From L-Serine : The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the removal of a carbon atom from L-serine to produce glycine. ucla.edunih.gov This reaction requires the cofactor pyridoxal-5'-phosphate and uses tetrahydrofolate (THF) as a one-carbon acceptor, forming N5,N10-methylene THF. ucla.edunih.gov

Other Pathways : Glycine can also be synthesized from threonine via the action of threonine dehydrogenase and 2-amino-3-ketobutyrate lyase. metabolon.com Additionally, it can be produced from glyoxylate (B1226380) through a transamination reaction with alanine (B10760859). metabolon.com In vertebrates, an enzyme called glycine synthase can produce glycine from ammonium (B1175870) ions, carbon dioxide, and N5,N10-methylene tetrahydrofolate. youtube.com

L-Threonine Biosynthesis:

L-threonine is an essential amino acid that belongs to the aspartate family of amino acids. researchgate.net Its biosynthesis starts from L-aspartate and involves a series of enzymatic reactions. researchgate.net In E. coli, the pathway consists of five key enzymes: researchgate.net

Aspartate kinase : This enzyme phosphorylates aspartate and is a major point of regulation. In E. coli, there are three isoenzymes of aspartate kinase, with aspartate kinase I being the most abundant. researchgate.net

Aspartate-semialdehyde dehydrogenase

Homoserine dehydrogenase

Homoserine kinase

Threonine synthase : This enzyme catalyzes the final step, converting phosphohomoserine to L-threonine. This step has been identified as being slower than the preceding reactions. asm.org

The biosynthesis of L-threonine is in competition with the production of other amino acids derived from aspartate, such as L-lysine and L-methionine. researchgate.netresearchgate.net

The following table outlines the enzymes of the L-threonine biosynthetic pathway in E. coli:

| Enzyme Name | Gene | Function |

| Aspartate kinase I/Homoserine dehydrogenase I | thrA | Phosphorylation of aspartate and reduction of aspartate-semialdehyde |

| Homoserine kinase | thrB | Phosphorylation of homoserine |

| Threonine synthase | thrC | Synthesis of threonine from O-phosphohomoserine |

Industrial production of L-threonine often utilizes microorganisms like E. coli through direct fermentation. frontiersin.orgnih.gov Research has focused on metabolic engineering to improve production yields by, for example, enhancing the metabolic flux through the pentose (B10789219) phosphate pathway. frontiersin.org

Mechanistic Investigations of Glycyl L Threonyl L Arginine Degradation and Cleavage

Proteolytic Specificity and Kinetics

The presence of a C-terminal arginine residue makes Gly-Thr-Arg a prime substrate for several endopeptidases that exhibit high specificity for basic amino acids.

Trypsin and Arg-C Proteinase Hydrolysis at L-Arginine Carboxyl Termini

Trypsin, a serine protease found in the digestive system, is one of the most commonly used enzymes in proteomics for protein digestion. It predominantly cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine residues. cmu.edunih.gov Therefore, trypsin would hydrolyze Gly-Thr-Arg at the C-terminus of the arginine residue, releasing Gly-Thr and a free arginine. The specificity of trypsin is such that if a proline residue were present on the carboxyl side of the cleavage site, the cleavage would not occur. nih.gov The rate of hydrolysis can also be influenced by the presence of acidic residues on either side of the cleavage site, which tends to slow down the reaction. nih.gov

Arg-C proteinase, an endopeptidase also known as clostripain, exhibits a strong preference for cleaving at the C-terminus of arginine residues, including when it is followed by a proline. nih.govnih.govpromega.compromega.compromegaconnections.com This makes it a highly specific tool for protein sequencing and peptide mapping. sigmaaldrich.com In the case of Gly-Thr-Arg, Arg-C proteinase would specifically cleave the bond following the arginine, resulting in the dipeptide Gly-Thr and the free amino acid arginine. Arg-C proteinase can also cleave at lysine residues, but with lower efficiency. promega.compromega.com The optimal pH range for Arg-C activity is between 7.6 and 7.9. nih.govpromega.com Modern recombinant versions, such as Arg-C Ultra, demonstrate superior specificity and efficiency, with the ability to achieve complete digestion in as little as 30 minutes to 2 hours. nih.govnih.gov

Below is a table summarizing the kinetic parameters for trypsin with various substrates, illustrating its activity on arginine-containing peptides. While specific data for Gly-Thr-Arg is not available, these values provide a comparative basis for its likely hydrolysis.

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Tos-Gly-Pro-Arg-AMC | Trypsin | 38 ± 2 | 53 ± 0.06 | (1.4 ± 0.1) x 10⁶ |

| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Trypsin | - | - | - |

| Ac-Phe-Gly-Arg-pNA | Trypsin | - | - | - |

This table presents a selection of kinetic data for trypsin with different synthetic peptide substrates to demonstrate its catalytic efficiency. The values are indicative of the enzyme's high affinity and turnover rate for arginine-containing sequences. AMC (7-amino-4-methylcoumarin) and pNA (p-nitroanilide) are chromogenic or fluorogenic leaving groups used to monitor enzyme activity.

Clostripain Catalysis on Arginine-Containing Substrates

Clostripain (EC 3.4.22.8), a cysteine protease from Clostridium histolyticum, is highly specific for the carboxyl peptide bond of arginine. mdpi.comnih.govworthington-biochem.com This makes it a valuable tool for cleaving proteins and peptides specifically at arginine residues. worthington-biochem.com For the tripeptide Gly-Thr-Arg, clostripain would catalyze the hydrolysis of the peptide bond C-terminal to the arginine. Clostripain's activity is dependent on the presence of thiol-containing reagents for activation and calcium ions. worthington-biochem.com While it primarily targets arginine, it can also hydrolyze lysyl bonds, though at a much-reduced rate. worthington-biochem.comrupress.org The enzyme's specificity has been shown to be influenced by the surrounding amino acid sequence. rupress.org

| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) |

| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Clostripain | - | - |

| Z-AA₃-AA₂-Met-SBzl | Clostripain | - | - |

| PhPr-Leu-ALys-CH=CHCO₂Et | Clostripain | - | - |

This table illustrates the types of substrates used to assess clostripain activity. Kinetic parameters are often determined using synthetic substrates where the cleavage releases a detectable molecule. The specific values can vary depending on the experimental conditions.

Potential Cleavage by Other Endogenous Peptidases

The Gly-Thr-Arg tripeptide could also be a substrate for various endogenous peptidases present in biological systems. These enzymes play crucial roles in protein turnover, maturation, and signaling.

Carboxypeptidases : These exopeptidases cleave amino acids from the C-terminus of peptides and proteins. Carboxypeptidase N (CPN), for instance, is a plasma enzyme that specifically removes C-terminal arginine and lysine residues from circulating peptides like bradykinin (B550075) and anaphylatoxins. nih.gov Similarly, carboxypeptidase Z (CPZ) also exhibits a preference for cleaving C-terminal basic amino acids, particularly arginine. mdpi.com Therefore, both CPN and CPZ could potentially cleave the C-terminal arginine from Gly-Thr-Arg.

Aminopeptidases : These exopeptidases remove amino acids from the N-terminus. The N-terminal glycine (B1666218) of Gly-Thr-Arg could be a target for various aminopeptidases, leading to the release of glycine and the dipeptide Thr-Arg. researchgate.net Some aminopeptidases have broad specificity, while others are more selective. google.com

Dipeptidyl Peptidases (DPPs) : This class of peptidases cleaves dipeptides from the N-terminus of their substrates. For example, dipeptidyl peptidases 8 and 9 (DPP8/9) have been shown to cleave peptides following a proline at the P+3 position to expose an N-degron. rupress.org While Gly-Thr-Arg does not fit this specific motif, other DPPs with different specificities could potentially act on it. For instance, some DPPs from Porphyromonas gingivalis have been shown to cleave substrates like Gly-Arg-MCA. nih.gov

Selective Chemical Scission of Peptide Bonds

In addition to enzymatic hydrolysis, specific peptide bonds within Gly-Thr-Arg can be targeted for cleavage using chemical reagents. These methods offer alternative strategies for peptide fragmentation and analysis.

Glycyl-Threonine Bond Cleavage Using Perfluoric Acid Vapors

The peptide bond between glycine and threonine (Gly-Thr) can be selectively cleaved using perfluoric acid vapors, such as heptafluorobutyric acid. nih.gov Research has established conditions where exposure to these vapors at elevated temperatures (e.g., 30-90°C) results in the specific scission of this bond. nih.gov This method provides a non-enzymatic approach to fragmenting peptides at specific sites determined by their amino acid sequence.

Exploration of Other Sequence-Specific Chemical Fragmentation Methods

Several other chemical methods have been developed for the sequence-specific fragmentation of peptides, some of which are relevant to the Gly-Thr-Arg sequence.

Cleavage at Threonine Residues : The peptide bond on the amino side of threonine (and serine) can be specifically cleaved using a vapor of S-ethyltrifluorothioacetate. nih.govsigmaaldrich.com This reaction is typically carried out at 50°C for several hours. nih.gov Another approach involves the use of scandium(III) triflate, a Lewis acid that catalyzes the cleavage of peptide bonds N-terminal to serine and threonine residues. nih.gov A method utilizing a chemical reagent to selectively modify the serine residue, leading to cleavage at its N-terminus, has also been shown to be applicable to threonine-containing peptides. rsc.orgemorychem.science

C-Terminal Arginine Cleavage : A chemical method mimicking the action of carboxypeptidase B has been developed for the selective cleavage of C-terminal arginine residues. nih.gov This method employs 9,10-phenanthrenequinone, which activates the C-terminal arginine, leading to its cleavage under basic conditions. nih.gov Computational studies suggest that the energy required for cleavage is significantly lower when arginine is at the C-terminus. nih.gov

Mass Spectrometry Fragmentation : In the context of peptide sequencing by tandem mass spectrometry (MS/MS), fragmentation of peptides like Gly-Thr-Arg occurs in the gas phase. pressbooks.pub The presence of a basic residue like arginine at the C-terminus often directs fragmentation, leading to the formation of a series of y-ions, which are C-terminal fragments. acs.org This predictable fragmentation pattern is fundamental to de novo peptide sequencing. nih.gov

Molecular Recognition and Biophysical Interactions

Peptide-Protein Interaction Dynamics

The interaction of peptides with proteins is a cornerstone of numerous biological processes, including signal transduction, enzymatic catalysis, and immune responses. nih.gov Peptides can act as inhibitors or modulators of protein-protein interactions by mimicking the binding motifs of one of the protein partners. nih.gov The specific sequence and conformation of a peptide dictate its affinity and selectivity for a target protein. While specific research on the interaction of Glycyl-L-threonyl-L-arginine with proteins is not extensively documented in publicly available literature, we can infer potential interaction dynamics based on the properties of its amino acid residues.

The binding of a peptide to a protein is governed by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specific residues at the protein-peptide interface determine the strength and specificity of the binding.

Glycine (B1666218): Due to its minimal side chain (a single hydrogen atom), glycine residues often provide conformational flexibility to a peptide backbone, allowing it to adapt to the topology of a protein's binding pocket. researchgate.net

Threonine: The hydroxyl group in the threonine side chain can act as both a hydrogen bond donor and acceptor, forming specific interactions with polar residues on a protein surface.

Arginine: The guanidinium (B1211019) group of arginine is positively charged at physiological pH and can form strong salt bridges with negatively charged residues like aspartate and glutamate (B1630785) on a protein. wikipedia.org It is also a key residue in forming cation-pi interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. preprints.org Arginine residues are frequently found at the interface of protein-protein interactions. wikipedia.org

The combination of these residues in Glycyl-L-threonyl-L-arginine suggests that it could bind to protein sites characterized by a mix of flexible pockets, polar surfaces, and negatively charged or aromatic regions. For instance, the arginine residue would likely be a primary determinant of binding specificity, anchoring the peptide to a negatively charged pocket on a target protein.

The three-dimensional conformation of a peptide is critical for its ability to bind to a receptor. Peptides can adopt various secondary structures, such as helices, sheets, and turns, which present the side chains of their amino acids in a specific spatial arrangement for optimal interaction with the receptor. frontiersin.org

The presence of glycine in the Glycyl-L-threonyl-L-arginine sequence could confer significant conformational flexibility, allowing the peptide to adopt a conformation that is complementary to the binding site of a receptor. Molecular dynamics simulations of other arginine-containing peptides have shown that the peptide can adopt different conformations to facilitate specific hydrogen bond interactions with its target. nih.gov For G protein-coupled receptors (GPCRs), the conformation of the G protein is crucial for selectivity, and the binding of ligands can induce specific conformational changes. researchgate.netbiomolther.org While there is no specific data on Glycyl-L-threonyl-L-arginine, it is plausible that its binding to a receptor would involve a degree of conformational adaptation to achieve a stable and specific interaction.

Table 1: Potential Interfacial Interactions of Glycyl-L-threonyl-L-arginine Residues

| Amino Acid Residue | Potential Interacting Protein Residues | Type of Interaction |

|---|---|---|

| Glycine | Residues in flexible loop regions | van der Waals, Backbone hydrogen bonds |

| Threonine | Serine, Asparagine, Glutamine, Aspartate, Glutamate | Hydrogen bonds |

| Arginine | Aspartate, Glutamate | Electrostatic (Salt bridge) |

| Phenylalanine, Tyrosine, Tryptophan | Cation-pi interactions |

Analysis of Binding Sites and Interfacial Residues

Substrate Recognition by Aminoacyl-tRNA Synthetases (aaRSs)

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its cognate transfer RNA (tRNA). plos.org The recognition of both the amino acid and the tRNA by the aaRS is a highly specific process. pnas.org The following sections detail the substrate recognition mechanisms for the aaRSs corresponding to the amino acids in Glycyl-L-threonyl-L-arginine.

Glycyl-tRNA synthetase (GlyRS) faces the unique challenge of distinguishing the smallest amino acid, glycine, from all other larger amino acids. This discrimination is primarily achieved through steric hindrance. aars.online The amino acid binding pocket of GlyRS is precisely sized to accommodate glycine, and upon ATP binding, the pocket closes, physically excluding any amino acid with a side chain larger than a hydrogen atom. researchgate.netaars.online

The discrimination against the near-cognate alanine (B10760859) is a critical task. In bacterial GlyRS, this is accomplished by two highly conserved threonine residues (T140 and T158 in Aquifex aeolicus) that interact with a solvent molecule. aars.online In eukaryotic GlyRS, a non-conserved serine or alanine residue (S524 in humans) performs a similar role. aars.online Interestingly, there are two main types of GlyRS enzymes: a dimeric (α2) form found in some bacteria, archaea, and eukaryotes, and a heterotetrameric (α2β2) form in most bacteria, which are phylogenetically distinct. nih.gov The mechanism of glycine recognition differs between these two types, with different residues involved in binding the amino acid. nih.gov

Threonyl-tRNA synthetase (ThrRS) must differentiate threonine from the structurally similar valine and serine. The discrimination against valine, which is isosteric to threonine but lacks the hydroxyl group, is achieved at the activation step with the help of a zinc ion in the active site. nih.gov

However, serine can be mistakenly activated to form seryl-adenylate. To prevent the misincorporation of serine into proteins, ThrRS possesses an editing or proofreading mechanism. nih.govacs.org If serine is incorrectly attached to tRNAThr, forming Ser-tRNAThr, the CCA end of the misacylated tRNA moves from the aminoacylation site to a separate editing site within the N-terminal domain of the enzyme, where the incorrect amino acid is hydrolyzed. nih.gov This tRNA-mediated editing is a crucial quality control step. nih.gov Some ThrRS enzymes, like the one in yeast mitochondria, lack a canonical editing domain but still exhibit tRNA-dependent pre-transfer editing, where the tRNA isoacceptor itself stimulates the hydrolysis of the non-cognate aminoacyl-adenylate. cas.cn

Arginyl-tRNA synthetase (ArgRS), a class I aaRS, recognizes its cognate tRNAArg through specific identity elements, which are nucleotides that are crucial for the recognition process. pnas.org Unlike many other aaRSs, ArgRS often requires the presence of its cognate tRNA for the efficient activation of arginine. aars.online

The major identity elements for tRNAArg are typically located in the anticodon loop and the acceptor stem. pnas.org In most organisms, A20 in the D-loop and C35, the second letter of the anticodon, are major identity elements for tRNAArg. pnas.orgnih.gov The recognition of A20 involves specific residues in the N-terminal domain of ArgRS. pnas.orgnih.gov In some organisms, such as the yeast Saccharomyces cerevisiae, A20 is not a major determinant, and the recognition relies more heavily on the anticodon nucleotides, particularly C35 and G/U36. plos.org The binding of arginine in the active site of ArgRS is coordinated by highly conserved salt bridges with acidic residues and a hydrogen bond with a tyrosine. aars.online

Table 2: Substrate Recognition and Editing by Relevant Aminoacyl-tRNA Synthetases

| Aminoacyl-tRNA Synthetase | Substrate Amino Acid | Key Recognition/Discrimination Mechanism | Editing Mechanism |

|---|---|---|---|

| Glycyl-tRNA Synthetase (GlyRS) | Glycine | Steric exclusion of larger amino acids in a precisely sized binding pocket. researchgate.netaars.online | Not typically required due to high initial specificity. |

| Threonyl-tRNA Synthetase (ThrRS) | Threonine | Zinc-ion mediated discrimination against valine. nih.gov | Post-transfer editing of Ser-tRNAThr at a separate editing site. nih.gov Pre-transfer editing stimulated by tRNA. cas.cn |

| Arginyl-tRNA Synthetase (ArgRS) | Arginine | Recognition of tRNAArg identity elements, primarily A20 and the anticodon. pnas.orgnih.gov | Generally lacks a separate editing domain. |

Threonyl-tRNA Synthetase (ThrRS) Editing and Specificity[7],

Interactions with Nucleic Acids and Other Biomolecules (e.g., Poly-L-Arginine and DNA/RNA Interaction)

The interaction between peptides and nucleic acids is a cornerstone of many biological processes, including gene regulation, transcription, and translation. Arginine-rich motifs are frequently observed in proteins that bind to DNA and RNA, a phenomenon attributed to the unique properties of the arginine side chain. The guanidinium group of arginine is capable of forming multiple hydrogen bonds and salt bridges with the phosphate (B84403) backbone of nucleic acids, contributing to stable complex formation. nih.govwikipedia.org While direct research on the specific tripeptide L-Arginine, glycyl-L-threonyl- is limited, the behavior of arginine-rich peptides, such as poly-L-arginine, provides a well-studied model for understanding these fundamental biophysical interactions.

Arginine-rich peptides exhibit a high affinity for both DNA and RNA, primarily driven by electrostatic interactions between the positively charged guanidinium groups and the negatively charged phosphate backbone of the nucleic acids. researchgate.netacs.org This interaction can lead to the formation of peptide-nucleic acid complexes, where the peptide effectively "coats" the nucleic acid. embopress.orgembopress.org This coating can displace other DNA- and RNA-binding proteins, thereby interfering with processes like transcription and translation. embopress.orgembopress.org

The binding of arginine-rich peptides is not solely dependent on electrostatic attraction; structural recognition also plays a crucial role, particularly in RNA interactions. In many instances, an arginine-rich peptide will adopt a specific secondary structure, such as an alpha-helix, upon binding to its RNA target. nih.gov This induced-fit mechanism allows for specific recognition of RNA structures like hairpins and loops. caltech.edu

Thermodynamic studies of oligoarginine binding to various polynucleotides reveal that the interaction is enthalpically driven, with the formation of hydrogen bonds between arginine and the phosphate backbone contributing to a more exothermic binding enthalpy compared to other basic amino acids like lysine (B10760008). acs.org The salt concentration dependence of the binding affinity is primarily an entropic effect, reflecting the release of counterions from the nucleic acid upon peptide binding. acs.org

The following tables summarize key research findings on the interactions between arginine-rich peptides and nucleic acids.

Table 1: Biophysical Parameters of Oligoarginine-Nucleic Acid Interactions

This table presents thermodynamic data for the binding of synthetic oligoarginines to different nucleic acids. The data highlights the favorable enthalpy of binding and the influence of charge on the interaction.

| Peptide (Net Charge) | Nucleic Acid | ΔG°obs (kcal/mol) | ΔHobs (kcal/mol) | TΔS°obs (kcal/mol) |

| Trp-(Arg)₂ (+3) | dsDNA | -4.5 | -6.2 | -1.7 |

| Trp-(Arg)₃ (+4) | dsDNA | -5.8 | -7.5 | -1.7 |

| Trp-(Arg)₄ (+5) | dsDNA | -7.0 | -8.8 | -1.8 |

| Trp-(Arg)₅ (+6) | dsDNA | -8.1 | -10.0 | -1.9 |

| Trp-(Arg)₂ (+3) | poly(A) | -4.1 | -5.9 | -1.8 |

| Trp-(Arg)₃ (+4) | poly(A) | -5.3 | -7.2 | -1.9 |

| Trp-(Arg)₄ (+5) | poly(A) | -6.4 | -8.5 | -2.1 |

| Trp-(Arg)₅ (+6) | poly(A) | -7.4 | -9.7 | -2.3 |

| Data adapted from thermodynamic studies on oligoarginine binding. The observed free energy (ΔG°obs), enthalpy (ΔHobs), and entropy (TΔS°obs) changes were determined at a standard salt concentration. The negative ΔHobs values indicate an exothermic reaction, driven by favorable interactions like hydrogen bonding. The increasing negative ΔG°obs with charge highlights the electrostatic contribution to binding affinity. acs.org |

Table 2: Characteristics of Arginine-Rich Peptide-RNA Interactions

This table outlines the structural features and binding affinities observed in the interaction of various arginine-rich peptides with their RNA targets.

| Peptide | RNA Target | Key Structural Feature | Dissociation Constant (Kd) |

| HIV Rev ARM | Rev Responsive Element (RRE) | α-helical conformation | nM range |

| Bacteriophage λ N peptide | boxB RNA hairpin | α-helical conformation | pM to nM range |

| Splicing factor peptides | RNA hairpins | Propensity for α-helices | Not specified |

| This table summarizes findings from studies on the structural basis of RNA recognition by arginine-rich motifs (ARMs). The adoption of an α-helical conformation is a common theme, facilitating specific binding to structured RNA elements like hairpins. nih.govcaltech.edu |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Structural Determination by X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. For L-Arginine, glycyl-L-threonyl-, this method would provide a static, high-resolution model of the peptide in its solid state. The process involves crystallizing the peptide and then bombarding the crystal with X-rays. The diffraction pattern produced is used to calculate the electron density map, from which the atomic coordinates can be determined.

While a crystal structure for the specific tripeptide L-Arginine, glycyl-L-threonyl- is not publicly available, studies on the individual amino acid components, such as L-arginine, have been successfully conducted. For instance, the crystal structure of L-arginine was determined from powder X-ray diffraction data, revealing detailed information about its molecular conformation and hydrogen-bonding network. nih.govresearchgate.net Similarly, a study on L-arginine using 3D electron diffraction also provided its single-crystal structure. scilit.com For the tripeptide, X-ray crystallography would reveal the precise bond lengths, bond angles, and torsion angles of the peptide backbone and the side chains of glycine (B1666218), threonine, and arginine. It would also elucidate the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

Illustrative Data Table: Expected Crystallographic Parameters for L-Arginine, glycyl-L-threonyl-

| Parameter | Expected Value/Information |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.8 Å, b = 15.2 Å, c = 18.5 Å |

| Resolution | 1.5 Å |

| Key Torsion Angles | Φ (phi), Ψ (psi), and χ (chi) angles for each residue |

| Hydrogen Bonds | Detailed map of intra- and intermolecular hydrogen bonds |

Note: The data in this table is illustrative and represents typical values that might be obtained from an X-ray crystallography experiment on a peptide of this size.

Solution-State Conformation and Dynamics via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of molecules in solution, which often better represents their biologically relevant state. For L-Arginine, glycyl-L-threonyl-, various NMR experiments can provide a wealth of information.

One-dimensional (1D) ¹H NMR spectra would provide initial information on the chemical environment of the protons in the molecule. spectrabase.com More advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be employed to assign all the proton and carbon signals and to determine the through-bond and through-space connectivities.

NOESY data is particularly crucial as it provides information about protons that are close in space, which can be used to calculate inter-proton distances. These distance restraints are then used in computational modeling to generate a family of structures representing the conformational ensemble of the peptide in solution. The ³J(Hₙ,Hₐ) coupling constants, obtained from high-resolution 1D or 2D spectra, can be used to determine the dihedral angles (Φ) of the peptide backbone, further refining the solution structure. pnas.org

Illustrative Data Table: Expected ¹H NMR Chemical Shifts for L-Arginine, glycyl-L-threonyl- in D₂O

| Proton | Expected Chemical Shift (ppm) |

| Glycine α-CH₂ | 3.8 - 4.0 |

| Threonine α-CH | 4.2 - 4.4 |

| Threonine β-CH | 4.0 - 4.2 |

| Threonine γ-CH₃ | 1.2 - 1.4 |

| Arginine α-CH | 4.1 - 4.3 |

| Arginine β-CH₂ | 1.8 - 2.0 |

| Arginine γ-CH₂ | 1.6 - 1.8 |

| Arginine δ-CH₂ | 3.1 - 3.3 |

Note: This table presents illustrative chemical shift ranges based on typical values for amino acid residues in peptides.

Advanced Mass Spectrometry for Sequence and Modification Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. For L-Arginine, glycyl-L-threonyl-, high-resolution mass spectrometry would be used to confirm its molecular weight with high accuracy. nih.govnih.gov Tandem mass spectrometry (MS/MS) is particularly valuable for peptide sequencing and identifying any post-translational modifications. researchgate.netresearchgate.net

In a typical MS/MS experiment, the parent peptide ion is isolated and then fragmented. The resulting fragment ions are then analyzed to determine their mass-to-charge ratios. The fragmentation pattern, which typically consists of b- and y-ions resulting from cleavage of the peptide bonds, allows for the determination of the amino acid sequence. This would confirm the Gly-Thr-Arg sequence of the tripeptide. Advanced fragmentation techniques can also be used to pinpoint the location of any modifications, such as phosphorylation or oxidation, although none are expected in the standard form of this tripeptide.

Illustrative Data Table: Expected MS/MS Fragmentation of L-Arginine, glycyl-L-threonyl-

| Parent Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Amino Acid Sequence |

| 333.19 (M+H)⁺ | b₁ | 58.03 | Gly |

| 333.19 (M+H)⁺ | b₂ | 159.08 | Gly-Thr |

| 333.19 (M+H)⁺ | y₁ | 175.12 | Arg |

| 333.19 (M+H)⁺ | y₂ | 276.17 | Thr-Arg |

Note: The m/z values in this table are calculated based on the monoisotopic masses of the amino acid residues and represent the expected major fragment ions.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR), Raman) for Conformational Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is sensitive to its conformation. acs.org For L-Arginine, glycyl-L-threonyl-, these techniques would offer a "conformational fingerprint" in both solid and solution states. rsc.org

The amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) in the IR spectrum are particularly sensitive to the secondary structure of peptides. nih.govmdpi.com The positions and shapes of these bands can indicate the presence of different conformations, such as β-turns or random coils. Raman spectroscopy can provide complementary information, especially for non-polar groups and the peptide backbone. Studies on dipeptides have shown that the amide III region in vibrational spectra can be resolved into bands corresponding to different backbone conformers. pnas.org

Illustrative Data Table: Characteristic Vibrational Frequencies for L-Arginine, glycyl-L-threonyl-

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Amide I (C=O stretch) | 1640 - 1680 | 1640 - 1680 |

| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Not prominent |

| Guanidinium (B1211019) Group (C=N stretch) | ~1670 | ~1670 |

| CH₂/CH₃ Bending | 1400 - 1470 | 1400 - 1470 |

| C-N Stretch | 1150 - 1250 | 1150 - 1250 |

Note: The frequencies in this table are illustrative and represent typical ranges for the specified vibrational modes in peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

The far-UV region (190-250 nm) of the CD spectrum is dominated by the absorption of the peptide backbone. researchgate.net The shape and magnitude of the CD spectrum in this region can be used to estimate the proportions of different secondary structural elements, such as α-helices, β-sheets, β-turns, and random coils. While a tripeptide is too short to form stable α-helices or β-sheets, it can adopt well-defined turn structures or exist as a flexible random coil. The CD spectrum would help to distinguish between these possibilities. For example, a spectrum with a negative band around 200 nm would be indicative of a predominantly random coil conformation. The presence of aromatic side chains can also contribute to the CD spectrum, but this is not a factor for L-Arginine, glycyl-L-threonyl-. nih.gov

Illustrative Data Table: Expected CD Spectral Features for L-Arginine, glycyl-L-threonyl- in Different Conformations

| Conformation | Wavelength of Maxima/Minima (nm) |

| Random Coil | Minimum near 198 nm |

| Type I β-turn | Negative band near 205 nm, positive band near 190 nm |

| Type II β-turn | Negative band near 208 nm, positive band near 185 nm |

Note: This table provides illustrative data on the characteristic CD spectral features for common peptide conformations.

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For Gly-Thr-Arg, MD simulations can map out its conformational landscape, revealing the various shapes the molecule can adopt in solution and their relative stabilities. researchgate.netacs.org The flexibility of the peptide backbone, defined by the dihedral angles Φ and Ψ of each amino acid, combined with the rotameric states of the threonine and arginine side chains, leads to a vast number of possible conformations. msu.edu

Table 1: Illustrative Conformational States of Gly-Thr-Arg from a Hypothetical MD Simulation

| Conformational State | Backbone Dihedral Angles (Gly-Thr-Arg) | Key Intramolecular Interactions | Population (%) |

| Extended | Φ≈-150°, Ψ≈150° | Minimal intramolecular H-bonds | 40 |

| β-turn | Thr: Φ≈-60°, Ψ≈-30°; Arg: Φ≈-90°, Ψ≈0° | H-bond between Gly C=O and Arg N-H | 25 |

| Globular | Various compact angles | Salt bridge between Arg side chain and C-terminus | 20 |

| Other | Various | Transient H-bonds | 15 |

Note: This table is illustrative and based on general principles of peptide conformational analysis. Specific values would require dedicated MD simulations of Gly-Thr-Arg.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Reaction Mechanisms

While MD simulations are excellent for exploring conformational space, they rely on classical mechanics. To study chemical reactions, such as peptide bond hydrolysis or enzyme catalysis, quantum mechanical (QM) methods are necessary. researchgate.net QM calculations can provide detailed information about the electronic structure of the molecule, allowing for the investigation of reaction pathways and transition states. For a system as large as a peptide in solvent, full QM calculations are computationally expensive. Therefore, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed, where the chemically active region (e.g., the peptide bond being cleaved) is treated with QM, and the rest of the system (solvent and other parts of the peptide) is treated with classical MM. nih.gov

The stability of the two peptide bonds in Gly-Thr-Arg (Gly-Thr and Thr-Arg) can be analyzed using QM methods. These calculations can determine the bond dissociation energies and the energy barriers for rotation around the peptide bonds, which are crucial for understanding the peptide's structural rigidity. libretexts.org Furthermore, the reactivity of the peptide bonds towards nucleophilic attack, the initial step in hydrolysis, can be modeled. The analysis would likely show differences in the stability and reactivity of the two peptide bonds due to the influence of the adjacent amino acid side chains. The electron-withdrawing or -donating properties of the threonine and arginine side chains can affect the partial double bond character and the electrophilicity of the carbonyl carbon in the peptide bonds. mdpi.com

Table 2: Hypothetical QM-Calculated Properties of Peptide Bonds in Gly-Thr-Arg

| Peptide Bond | Bond Dissociation Energy (kcal/mol) | Rotational Energy Barrier (kcal/mol) | Relative Susceptibility to Hydrolysis |

| Gly-Thr | ~85 | ~18 | 1.0 |

| Thr-Arg | ~83 | ~17 | 1.2 |

Note: This table presents hypothetical data to illustrate the type of information obtainable from QM calculations. Actual values would require specific computations.

The interaction of Gly-Thr-Arg with an enzyme, for instance, a protease that specifically cleaves after arginine residues, can be studied in detail using QM/MM simulations. researchgate.net These simulations can elucidate the entire catalytic mechanism, including substrate binding, the formation of the tetrahedral intermediate, and product release. libretexts.org The QM region would typically include the peptide bond to be cleaved and the key catalytic residues of the enzyme (e.g., the catalytic triad (B1167595) in a serine protease). nih.gov The simulation can reveal the precise roles of active site residues in stabilizing the transition state and lowering the activation energy of the reaction. For example, the positively charged guanidinium (B1211019) group of the arginine residue in Gly-Thr-Arg would likely form strong electrostatic interactions with negatively charged residues in the enzyme's S1 binding pocket, contributing to substrate specificity. nih.gov

Table 3: Illustrative Key Interactions between Gly-Thr-Arg and a Hypothetical Arginine-Specific Protease from a QM/MM Simulation

| Enzyme Residue | Interaction Type | Gly-Thr-Arg Residue | Purpose of Interaction |

| Asp189 (S1 pocket) | Salt Bridge | Arginine | Substrate recognition and binding |

| His57 (Catalytic Triad) | Hydrogen Bond | Serine195 (Catalytic Triad) | General base catalysis |

| Ser195 (Catalytic Triad) | Covalent Bond | Arginine (Carbonyl C) | Nucleophilic attack |

| Gly193 (Oxyanion Hole) | Hydrogen Bond | Arginine (Carbonyl O) | Transition state stabilization |

Note: This table is a hypothetical representation based on the known mechanism of trypsin, a serine protease that cleaves after arginine or lysine (B10760008).

Analysis of Peptide Bond Stability and Reactivity

Rational Design of Peptidomimetics and Analogs of Glycyl-L-threonyl-L-arginine

The therapeutic potential of peptides is often limited by their poor stability and bioavailability. Peptidomimetics are molecules that mimic the structure and function of a peptide but have improved drug-like properties. yok.gov.tr The rational design of peptidomimetics and analogs of Gly-Thr-Arg relies heavily on computational methods.

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. mdpi.com For Gly-Thr-Arg, this would involve synthesizing a series of analogs with modifications at each position and testing their biological activity. Computational methods can guide this process by predicting the effects of modifications. For example, replacing L-amino acids with D-amino acids can increase resistance to proteolysis. upc.edu Alanine (B10760859) scanning, where each residue is systematically replaced by alanine, can identify key residues for activity. nih.gov The results of these modifications can be rationalized through molecular modeling, which can predict how changes in structure affect the peptide's conformation and its interaction with a target receptor or enzyme. mdpi.com

Table 4: Illustrative SAR Data for Hypothetical Analogs of Gly-Thr-Arg

| Analog | Modification | Predicted Receptor Binding Affinity (IC50, nM) | Rationale for Modification |

| GTR-001 | Gly-Thr-Arg (Native) | 100 | Baseline |

| GTR-002 | Ala-Thr-Arg | 500 | Assess importance of Gly flexibility |

| GTR-003 | Gly-Ala-Arg | 250 | Assess importance of Thr hydroxyl group |

| GTR-004 | Gly-Thr-D-Arg | 80 | Increase proteolytic stability |

| GTR-005 | Gly-Thr-Ornithine | 1000 | Assess importance of guanidinium group |

Note: This table contains hypothetical data for illustrative purposes.

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. mdpi.com If the target of Gly-Thr-Arg is known, virtual screening can be used to identify non-peptide molecules that mimic its binding mode. This process typically involves docking thousands or even millions of compounds into the binding site of the target protein and scoring their predicted binding affinity. researchgate.net Promising hits can then be synthesized and tested experimentally.

Furthermore, computational methods can be used for de novo design, where novel molecules are built from scratch to fit into the binding site of a target. mdpi.com This can involve using fragments of known binders or designing molecules with ideal complementary properties to the target. For Gly-Thr-Arg, this could lead to the development of small molecule agonists or antagonists with improved pharmacological properties.

Table 5: Potential Peptidomimetic Scaffolds to Mimic Gly-Thr-Arg

| Scaffold Type | Key Features | Potential Advantages |

| Beta-turn mimetic | Rigidified backbone to mimic a turn conformation | Improved stability and receptor affinity |

| Azepine-based | Seven-membered ring scaffold | Can present side chains in a peptide-like manner |

| Guanidinium-containing small molecule | Contains the key arginine side chain functionality | Targets the S1 pocket of arginine-specific proteases |

| Hydroxyethylamine isostere | Replaces a peptide bond with a non-hydrolyzable mimic | Increased resistance to proteolysis |

Note: This table lists general peptidomimetic strategies that could be applied to the design of Gly-Thr-Arg analogs.

Structure-Activity Relationship (SAR) Derivation for Modified Tripeptides